

## Centpropazine: A Technical Overview of its Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Centpropazine is a novel antidepressant compound developed by the Central Drug Research Institute (CDRI) in Lucknow, India. Initial preclinical and clinical investigations have revealed its potential as a therapeutic agent for major depressive disorder. This document provides a comprehensive technical summary of the available information regarding the discovery, initial synthesis, and early pharmacological evaluation of Centpropazine. Quantitative data from foundational studies are presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation. Visual diagrams of experimental workflows and proposed signaling pathways are included to enhance understanding.

#### Introduction

Centpropazine emerged from the drug discovery program at the Central Drug Research Institute (CDRI), a constituent laboratory of the Council of Scientific and Industrial Research (CSIR) in India. It was identified as a promising new antidepressant agent and was subsequently licensed to Merind Ltd., Mumbai, in 1996. Early clinical studies indicated that Centpropazine has clinical effects comparable to imipramine. The initial scientific disclosure of Centpropazine appeared in the literature around 1980.



#### **Chemical Identity**

• Chemical Name: 3-(p-propylphenyl)-1,1-dimethyl-2-propylamine

IUPAC Name: 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one[1]

CAS Number: 91315-34-3[1]

Molecular Formula: C22H28N2O3[1]

Molecular Weight: 368.47 g/mol [1]

### **Initial Synthesis Reports**

While the specific seminal publication detailing the complete synthetic route and characterization of **Centpropazine** has not been identified in the currently available public literature, the compound was synthesized by the Division of Medicinal and Process Chemistry at CDRI. Further investigation into Indian chemical journals from the late 1970s to early 1980s, specifically the Indian Journal of Chemistry, Section B, may yield the original synthesis report.

### **Preclinical Pharmacology**

Initial preclinical studies with **Centpropazine** focused on its antidepressant-like activity and its interaction with central nervous system targets.

#### In Vivo Pharmacological Profile

Early animal studies demonstrated that **Centpropazine** exhibits a pharmacological profile consistent with that of known antidepressant drugs. Specifically, it was shown to:

- · Reverse the effects of reserpine.
- Potentiate the effects of amphetamine.

These findings suggest that **Centpropazine** likely modulates monoaminergic neurotransmission.

#### **Mechanism of Action Studies**



The precise mechanism of action of **Centpropazine** is not fully elucidated in the initial reports. However, a study by Dikshit et al. from the Division of Pharmacology at CDRI provided the first insights into its neurochemical effects.

An in-vitro study investigated the effects of **Centpropazine** on noradrenergic receptors in the rat cerebral cortex. The key findings are summarized in the table below.

Table 1: In-Vitro Effects of **Centpropazine** on Rat Cerebral Cortical Noradrenergic Receptors[2]

| Parameter                                                 | Effect of Centpropazine |
|-----------------------------------------------------------|-------------------------|
| Noradrenaline-stimulated inositol phosphate accumulation  | Inhibition              |
| Noradrenaline-stimulated cyclic AMP accumulation          | No effect               |
| Specific binding of [³H]prazosin (α1-adrenoceptor ligand) | Moderate antagonism     |
| Specific binding of [³H]CGP 12177 (β-adrenoceptor ligand) | No effect               |

These results suggest that **Centpropazine** interacts with the  $\alpha_1$ -adrenergic receptor signaling pathway.

#### **Experimental Protocols**

- Tissue Preparation: Cerebral cortical slices were prepared from rats.
- Second Messenger Assays:
  - Inositol Phosphate Accumulation: The accumulation of inositol phosphate stimulated by noradrenaline was measured as an indicator of α<sub>1</sub>-adrenoceptor activation.
  - Cyclic AMP Accumulation: The accumulation of cyclic AMP stimulated by noradrenaline was measured to assess β-adrenoceptor activation.



- Radioligand Binding Assays:
  - α<sub>1</sub>-Adrenoceptor Binding: The specific binding of the α<sub>1</sub>-adrenoceptor antagonist
    [<sup>3</sup>H]prazosin to cerebral cortical membranes was determined in the presence and absence of Centpropazine.
  - β-Adrenoceptor Binding: The specific binding of the β-adrenoceptor ligand [³H]CGP 12177
    to cerebral cortical membranes was assessed.

#### **Pharmacokinetics**

Pharmacokinetic studies were conducted in rats to understand the absorption, distribution, metabolism, and excretion of **Centpropazine**.

Table 2: Pharmacokinetic Parameters of Centpropazine in Rats

| Route of Administration | Dose          | Bioavailability (%) |
|-------------------------|---------------|---------------------|
| Oral                    | 40 mg/kg      | -                   |
| Intravenous             | 5 mg/kg       | -                   |
| Intraperitoneal         | 5 mg/kg       | -                   |
| Intraduodenal           | 4 and 8 mg/kg | -                   |

#### **Clinical Studies**

Early clinical trials in human volunteers provided data on the safety, tolerability, and preliminary efficacy of **Centpropazine**.

#### **Phase I Clinical Trials**

Single and multiple oral dose studies were conducted in healthy male volunteers.

Table 3: Summary of Phase I Clinical Trial Findings



| Study Type                   | Doses Administered   | Key Findings                                                                                                                                                              |
|------------------------------|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Single Oral Dose             | 10 mg to 160 mg      | Well tolerated. Drowsiness, heaviness, weakness, and/or headache reported at doses of 120 mg and above. No adverse effects on laboratory tests, ECG, or vital parameters. |
| Multiple Oral Dose (4 weeks) | 40 mg or 80 mg daily | Mild restlessness and insomnia observed in some subjects at 80 mg. No adverse effects on laboratory tests, ECG, or vital parameters.                                      |

## Visualizations

# Proposed Signaling Pathway of Centpropazine at the $\alpha_1$ -Adrenergic Receptor



Click to download full resolution via product page

Caption: Proposed interaction of **Centpropazine** with the  $\alpha_1$ -adrenergic signaling cascade.

# Experimental Workflow for In-Vitro Receptor Binding Assay





Click to download full resolution via product page

Caption: Workflow for determining **Centpropazine**'s binding affinity to  $\alpha_1$ -adrenoceptors.



#### Conclusion

Centpropazine is a novel antidepressant developed in India with a pharmacological profile indicative of monoaminergic system modulation. Early in-vitro studies point towards an interaction with the  $\alpha_1$ -adrenergic receptor system. Clinical trials have established its safety and tolerability in humans. Further research is required to fully elucidate its mechanism of action and to locate the primary publication detailing its initial synthesis. The information presented in this guide provides a foundational understanding for researchers and professionals interested in the continued development and study of **Centpropazine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Centpropazine | C22H28N2O3 | CID 118176 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Centpropazine: A Technical Overview of its Discovery and Initial Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3431582#centpropazine-discovery-and-initialsynthesis-reports]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com